![molecular formula C21H28N4O5S B1522228 Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate CAS No. 1065075-79-7](/img/structure/B1522228.png)
Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Overview
Description
Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C21H28N4O5S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound and its derivatives are utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility as a building block in organic chemistry. For instance, the synthesis of epibatidine analogues has been developed using a high-yield synthesis method involving the addition of tributyltin hydride and tetrabutylammonium fluoride, showcasing its application in creating compounds with potential nicotinic acetylcholine receptor binding and antinociceptive properties (Carroll et al., 2001). Moreover, its use in the preparation of β-amino acids further exemplifies its role in the synthesis of novel compounds with potential pharmacological applications (Bovy & Rico, 1993).
Pharmacological Applications
While the specific compound is primarily mentioned in the context of synthesis, derivatives synthesized using similar methods have been investigated for their pharmacological potential. For example, pyrimidine derivatives synthesized from similar key intermediates have been explored for their cardiotonic activity, indicating the compound’s relevance in the development of new therapeutic agents (Dorigo et al., 1996).
Methodological Innovations
The research also touches upon methodological advancements in chemical synthesis, such as the development of a metal-free catalytic system for the oxidation of benzylic methylenes and primary amines, highlighting the broader implications of this compound's derivatives in green chemistry and efficient synthesis processes (Zhang et al., 2009).
properties
IUPAC Name |
tert-butyl 2-(dimethylamino)-4-(4-methylphenyl)sulfonyloxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-14-7-9-15(10-8-14)31(27,28)30-18-16-13-25(20(26)29-21(2,3)4)12-11-17(16)22-19(23-18)24(5)6/h7-10H,11-13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBSDLDMYIPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=NC3=C2CN(CC3)C(=O)OC(C)(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801104657 | |
Record name | 1,1-Dimethylethyl 2-(dimethylamino)-7,8-dihydro-4-[[(4-methylphenyl)sulfonyl]oxy]pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801104657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate | |
CAS RN |
1065075-79-7 | |
Record name | 1,1-Dimethylethyl 2-(dimethylamino)-7,8-dihydro-4-[[(4-methylphenyl)sulfonyl]oxy]pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-(dimethylamino)-7,8-dihydro-4-[[(4-methylphenyl)sulfonyl]oxy]pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801104657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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